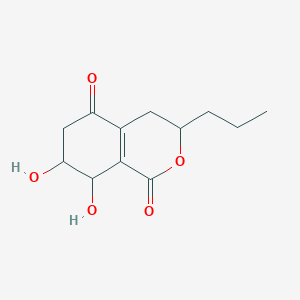
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Vue d'ensemble
Description
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione is a natural product found in Farrowia with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized through various methods, including reactions involving carboxylic acids and oxidation processes. For instance, Suzuki et al. (2001) detailed the synthesis of similar compounds using carboxylic acids and lead tetraacetate oxidation (Suzuki, Tanemura, Okada, Awaji, Shimizu, & Horaguchi, 2001).
Anticancer Properties : Some studies have investigated the anticancer properties of related compounds. Thi et al. (2015) synthesized benzo[g]isochromene-5,10-diones and found them to exhibit cytotoxic activity against various cancer cell lines (Thi, Vu Thi, Phuong, Nguyen, The Pham, Duc Vu, Depetter, Van Nguyen, & D’hooghe, 2015).
Natural Product Synthesis : Mondal et al. (2003) reported a method for synthesizing a compound similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione, emphasizing the importance of such compounds in mimicking natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).
Pharmacological Applications : The compound and its derivatives have potential pharmacological applications. For example, studies on similar compounds have shown antifungal and antimicrobial activities, as reported by Wang et al. (2012) in their study on polyketides (Wang, Bao, Yang, Guo, Yang, Ren, Zhang, Dai, Guo, & Liu, 2012).
Photochemical Properties : Research by Hobel and Margaretha (1990) on similar compounds highlights the potential photochemical applications, examining the conversion of these compounds in different conditions (Hobel & Margaretha, 1990).
Antiviral Activity : Zhang et al. (2016) discovered compounds with structures similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione that exhibit antiviral properties, particularly against influenza A virus (Zhang, Huang, Li, Wei, Fang, Xie, Lin, Wu, & He, 2016).
Propriétés
Nom du produit |
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione |
InChI |
InChI=1S/C12H16O5/c1-2-3-6-4-7-8(13)5-9(14)11(15)10(7)12(16)17-6/h6,9,11,14-15H,2-5H2,1H3 |
Clé InChI |
UJTPZWKMPAKALM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1 |
Synonymes |
EI-1941-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



](/img/structure/B1251915.png)
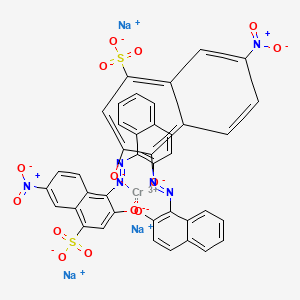
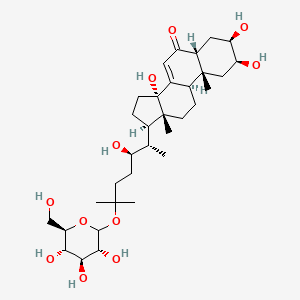
![(19S)-7-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B1251918.png)
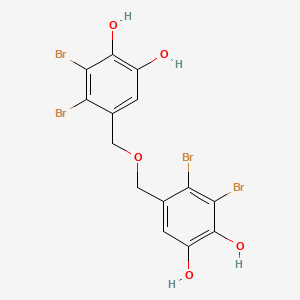
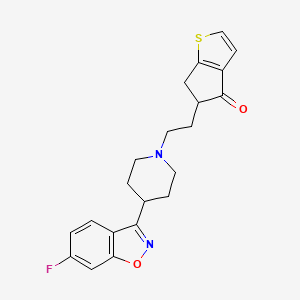
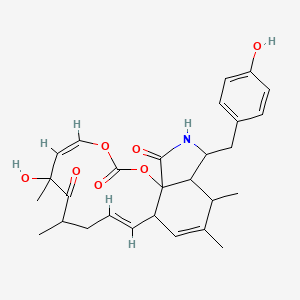
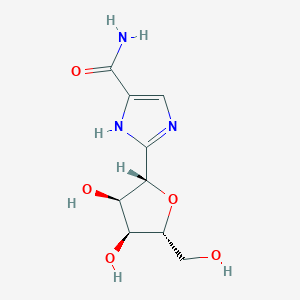
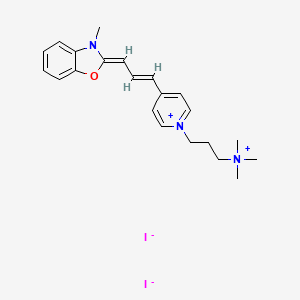
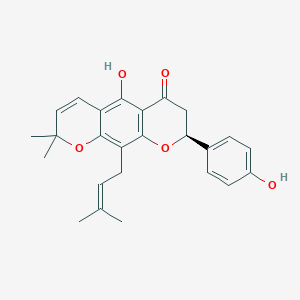
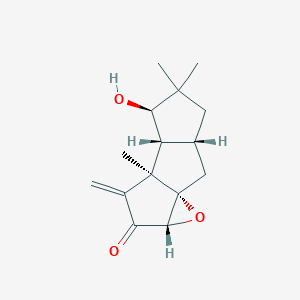
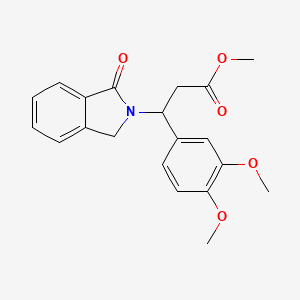
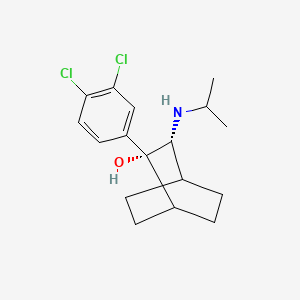
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)